3-Amino-5-bromo-6-methoxypicolinonitrile
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Overview
Description
3-Amino-5-bromo-6-methoxypicolinonitrile is a chemical compound with the molecular formula C7H6BrN3O and a molecular weight of 228.05 g/mol It is a derivative of picolinonitrile, featuring an amino group at the 3-position, a bromine atom at the 5-position, and a methoxy group at the 6-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-bromo-6-methoxypicolinonitrile typically involves multi-step organic reactions. One common method includes the bromination of 6-methoxypicolinonitrile followed by the introduction of an amino group at the 3-position. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitution patterns.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical processes that ensure high yield and purity. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-bromo-6-methoxypicolinonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen and bromine atoms.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while nucleophilic substitution can introduce different functional groups at the 5-position.
Scientific Research Applications
3-Amino-5-bromo-6-methoxypicolinonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be utilized in the development of bioactive molecules and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 3-Amino-5-bromo-6-methoxypicolinonitrile involves its interaction with molecular targets and pathways within biological systems. The amino and methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activity. The bromine atom can also influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-bromopicolinonitrile: Similar structure but lacks the methoxy group.
5-Bromo-3-methoxypicolinonitrile: Lacks the amino group at the 3-position
Uniqueness
3-Amino-5-bromo-6-methoxypicolinonitrile is unique due to the presence of all three functional groups (amino, bromo, and methoxy) on the pyridine ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H6BrN3O |
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Molecular Weight |
228.05 g/mol |
IUPAC Name |
3-amino-5-bromo-6-methoxypyridine-2-carbonitrile |
InChI |
InChI=1S/C7H6BrN3O/c1-12-7-4(8)2-5(10)6(3-9)11-7/h2H,10H2,1H3 |
InChI Key |
LRLZRFFFNTZSSU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=N1)C#N)N)Br |
Origin of Product |
United States |
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